Dichloro-(4-fluorophenyl)stibane
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Overview
Description
Dichloro-(4-fluorophenyl)stibane is an organometallic compound that contains antimony, chlorine, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro-(4-fluorophenyl)stibane can be synthesized through the reaction of antimony trichloride with 4-fluorophenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of antimony(V) compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation states of antimony.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like organolithium or organomagnesium compounds.
Major Products Formed:
Oxidation: Antimony pentachloride and related compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
Scientific Research Applications
Dichloro-(4-fluorophenyl)stibane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of dichloro-(4-fluorophenyl)stibane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved include binding to thiol groups in proteins, leading to the disruption of their function.
Comparison with Similar Compounds
- Dichloro-(4-chlorophenyl)stibane
- Dichloro-(4-bromophenyl)stibane
- Dichloro-(4-methylphenyl)stibane
Comparison: Dichloro-(4-fluorophenyl)stibane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
IUPAC Name |
dichloro-(4-fluorophenyl)stibane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.2ClH.Sb/c7-6-4-2-1-3-5-6;;;/h2-5H;2*1H;/q;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYZECHKLHXPBE-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[Sb](Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FSb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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